Amesergide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

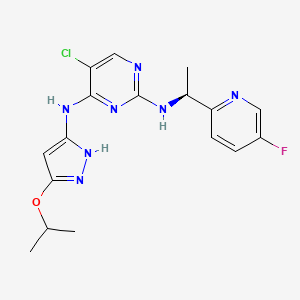

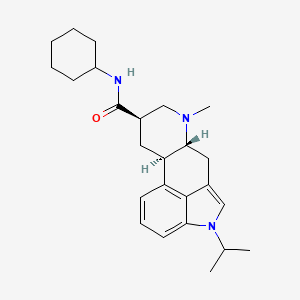

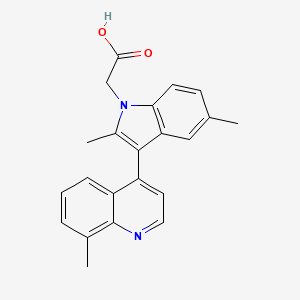

Amesergide is a serotonin antagonist.

Wissenschaftliche Forschungsanwendungen

5-HT2-Receptor Antagonist Activity

Amesergide, an orally active ergoline amide, is a potent 5-HT2-receptor antagonist. Studies have shown that its major metabolite, 4-hydroxyamesergide, contributes significantly to its pharmacological activity, including the blockade of vascular 5-HT2 receptors and the inhibition of serotonin (5-HT)-amplified ADP-induced rabbit platelet aggregation. This metabolite also blocks central 5-HT2 receptors, influencing serum corticosterone levels after in vivo administration in rats (Cohen et al., 1994).

Effects on Reproduction in Female Rats

Research on the effects of amesergide on female rat reproduction revealed no significant impact on mating, fertility, litter size, live birth index, or progeny survival. However, a dose-related depression in progeny body weight gains was observed when amesergide was administered throughout gestation and lactation (Seyler et al., 1993).

Developmental Toxicity in Rats and Rabbits

Amesergide's developmental toxicity was evaluated in both rats and rabbits. In rats, it caused maternal effects like reduced body weight gain and food consumption at high doses, but fetal viability and morphology were unaffected. In rabbits, similar maternal effects were noted, with no impact on fetal viability, weight, or morphology (Kelich et al., 1995).

Influence on Cerebral Perfusion in Depression Treatment

Treatment of major depressive disorder with amesergide was associated with increased cerebral perfusion in the anterior cingulate cortex and the medial prefrontal cortex, suggesting its impact on cerebral blood flow in response to treatment (Vlassenko et al., 2004).

Chronic Toxicity in Rhesus Monkeys

A study on the chronic toxicity of amesergide in rhesus monkeys showed no treatment-related lesions or adverse effects at daily doses of 5 or 10 mg/kg. Behavioral effects were noted at higher doses, but these subsided before subsequent dosing (Seyler & Murphy-Farmer, 1994).

Prolactin Response to d-Fenfluramine Challenge

Pre-treatment with amesergide in healthy male volunteers completely blocked the prolactin response to d-fenfluramine challenge, indicating its role in mediating the 5-HT2a/2c receptor-related prolactin response (Coccaro et al., 1996).

Eigenschaften

CAS-Nummer |

121588-75-8 |

|---|---|

Produktname |

Amesergide |

Molekularformel |

C25H35N3O |

Molekulargewicht |

393.6 g/mol |

IUPAC-Name |

(6aR,9R,10aR)-N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)/t18-,21-,23-/m1/s1 |

InChI-Schlüssel |

KEMOOQHMCGCZKH-JMUQELJHSA-N |

Isomerische SMILES |

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |

SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |

Kanonische SMILES |

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5 |

Aussehen |

Solid powder |

Andere CAS-Nummern |

121588-75-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

amesergide LY 237733 LY-237733 LY237733 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione](/img/structure/B1665887.png)

![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)

![4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide](/img/structure/B1665890.png)

![6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B1665891.png)

![4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide](/img/structure/B1665893.png)